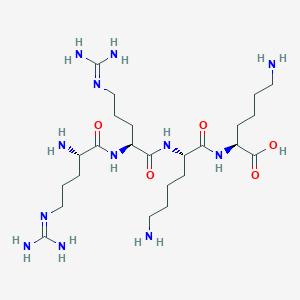![molecular formula C15H32O3S B12556021 2-{2-[(11-Sulfanylundecyl)oxy]ethoxy}ethan-1-ol CAS No. 149731-67-9](/img/structure/B12556021.png)
2-{2-[(11-Sulfanylundecyl)oxy]ethoxy}ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[(11-Sulfanylundecyl)oxy]ethoxy}ethan-1-ol is an organic compound with the molecular formula C13H28O3S It is characterized by the presence of a sulfanyl group (–SH) attached to an undecyl chain, which is further connected to an ethoxyethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(11-Sulfanylundecyl)oxy]ethoxy}ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 11-bromoundecanol and 2-(2-hydroxyethoxy)ethanol.
Reaction with Sodium Hydride: The 11-bromoundecanol is reacted with sodium hydride to form the corresponding alkoxide.
Nucleophilic Substitution: The alkoxide is then reacted with 2-(2-hydroxyethoxy)ethanol in the presence of a suitable solvent, such as tetrahydrofuran (THF), to form the desired product.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-{2-[(11-Sulfanylundecyl)oxy]ethoxy}ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or thiols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols or thiols.
Substitution: Ethers or esters.
Wissenschaftliche Forschungsanwendungen
2-{2-[(11-Sulfanylundecyl)oxy]ethoxy}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of thiol-based redox reactions.
Industry: The compound is used in the production of specialty chemicals and materials, such as surfactants and polymers.
Wirkmechanismus
The mechanism of action of 2-{2-[(11-Sulfanylundecyl)oxy]ethoxy}ethan-1-ol involves its interaction with various molecular targets and pathways:
Thiol Group: The sulfanyl group can participate in redox reactions, acting as a reducing agent or forming disulfide bonds.
Hydroxyl Group: The hydroxyl group can form hydrogen bonds, influencing the compound’s solubility and reactivity.
Pathways: The compound can modulate redox-sensitive pathways, impacting cellular processes such as signal transduction and enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy}ethanol: This compound has a similar structure but with a shorter alkyl chain.
2-(Undecyloxy)ethan-1-ol: This compound lacks the sulfanyl group, making it less reactive in redox reactions.
Uniqueness
2-{2-[(11-Sulfanylundecyl)oxy]ethoxy}ethan-1-ol is unique due to the presence of both a sulfanyl group and a long alkyl chain, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in applications requiring both hydrophobic and redox-active functionalities.
Eigenschaften
CAS-Nummer |
149731-67-9 |
|---|---|
Molekularformel |
C15H32O3S |
Molekulargewicht |
292.5 g/mol |
IUPAC-Name |
2-[2-(11-sulfanylundecoxy)ethoxy]ethanol |
InChI |
InChI=1S/C15H32O3S/c16-10-12-18-14-13-17-11-8-6-4-2-1-3-5-7-9-15-19/h16,19H,1-15H2 |
InChI-Schlüssel |
FARBKIDDOOEDML-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCOCCOCCO)CCCCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


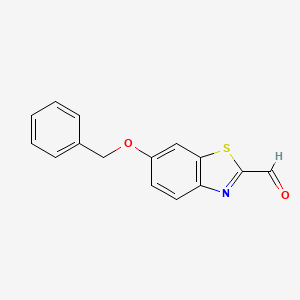
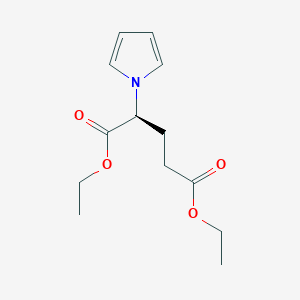
![4,4'-[(2-Hydroxyphenyl)methylene]bis(3,5-dimethylphenol)](/img/structure/B12555956.png)
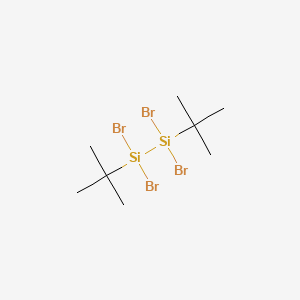
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-decyl-, methyl ester](/img/structure/B12555968.png)
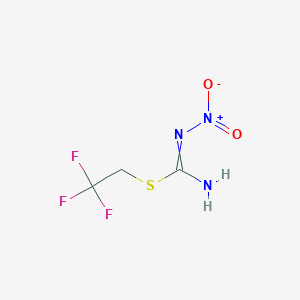
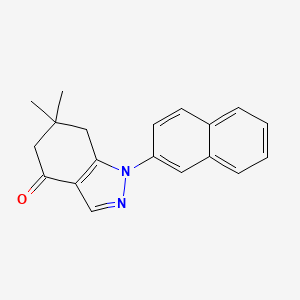
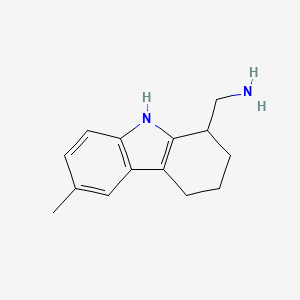
![[3-(2-aminoethyl)-1H-indol-5-yl]carbamic acid;but-2-enedioic acid](/img/structure/B12555984.png)
![2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-(phenylsulfonyl)-](/img/structure/B12555989.png)

![1H-Pyrrole, 3-(4,4-dimethoxy-1-oxobutyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12556005.png)

